N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline
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Overview
Description
N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline: is an organic compound that features a cyclohexyl group, a morpholine ring, and a sulfonyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The sulfonyl chloride intermediate can be prepared by reacting morpholine with sulfuric chloride under controlled conditions.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with aniline in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring and cyclohexyl group contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Cyclohexylamine: Contains a cyclohexyl group but lacks the sulfonyl and morpholine functionalities.
Sulfanilamide: Contains a sulfonyl group attached to an aniline moiety but lacks the cyclohexyl and morpholine groups.
Uniqueness
N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclohexyl group, morpholine ring, and sulfonyl group in a single molecule allows for versatile interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
N-cyclohexyl-4-morpholin-4-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-22(20,18-10-12-21-13-11-18)16-8-6-15(7-9-16)17-14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZXDUCDKKBUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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